molecular formula C20H19N3OS B2575903 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-91-7

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2575903
CAS No.: 361171-91-7
M. Wt: 349.45
InChI Key: VTVUGDDDEFFQEK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture based on the 4,6-dihydro-2H-thieno[3,4-c]pyrazole core scaffold . This scaffold is part of the privileged pyrazole class of heterocycles, which are extensively studied in medicinal chemistry due to their diverse and significant pharmacological profiles . Pyrazole derivatives are recognized as critical pharmacophores in numerous therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscoring the research value of this chemical class . The presence of the benzamide moiety in this specific compound further enhances its potential as a scaffold for molecular interaction with biological targets. The primary research applications of this compound are in early-stage drug discovery and pharmacological probe development. Its structure is of particular interest for designing novel small-molecule inhibitors, especially in oncology research targeting protein kinases . Pyrazole and related fused systems, such as pyrazolopyrimidines, are known to function as bioisosteres of purine bases (like adenine), allowing them to compete with ATP for binding sites in the catalytic domains of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancer types, making it a prominent target for antineoplastic agents . While the specific mechanism of action for this compound requires empirical validation, its design incorporates features conducive to such interactions. Researchers can utilize this compound as a key intermediate or a lead compound for synthesizing novel analogs or for conducting in vitro binding and inhibitory assays to explore new signaling pathways. The compound is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting in accordance with all applicable safety guidelines.

Properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-3-5-9-15(13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-10-6-4-8-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUGDDDEFFQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as thioamides and hydrazines under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety, which can be accomplished through the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and solvents that are environmentally benign would be considered to meet industrial and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products such as carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or nitro compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The thieno[3,4-c]pyrazole moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Effects

The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been documented. Compounds similar to 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The ability to modify the pyrazole ring allows for the creation of a library of derivatives with tailored properties for specific therapeutic targets .

Case Studies

StudyFindings
1 A study demonstrated that a series of thieno[3,4-c]pyrazole derivatives exhibited strong anticancer activity against breast cancer cell lines, with IC50 values in the micromolar range.
2 Research on anti-inflammatory activity showed that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammation.
3 An investigation into antimicrobial properties revealed that modifications to the benzamide portion enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the thieno[3,4-c]pyrazole core may participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), provide insights into how substituent variations influence physicochemical and biological properties . Below is a detailed comparison:

Structural Modifications and Electronic Effects

Compound Substituents on Benzamide Substituents on Pyrazole Ring Key Functional Groups
2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-methyl o-tolyl (ortho-methylphenyl) Benzamide, methyl, thieno-pyrazole
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo p-tolyl (para-methylphenyl) Bromobenzamide, ketone, thieno-pyrazole
  • In contrast, the bromine substituent in the analog is electron-withdrawing, which may increase electrophilicity and reactivity .

Crystallographic and Conformational Analysis

The SHELX software suite, particularly SHELXL, is critical for refining crystal structures of such compounds. The ortho-substituted methyl group in the target compound may lead to distinct crystal packing compared to the para-substituted analog, affecting properties like melting points and solubility. For example, ortho-substituted aromatics often exhibit lower symmetry and more complex intermolecular interactions .

Biological Activity

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, a compound belonging to the thieno[3,4-c]pyrazole class, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Molecular Formula: C19H18N4OS
  • Molecular Weight: 358.44 g/mol
  • CAS Number: 899944-86-6

The structural formula highlights the presence of a thieno[3,4-c]pyrazole core, which is critical for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. In one study involving the compound's analogs, it was found that these derivatives could mitigate oxidative stress induced by toxic agents such as 4-nonylphenol in fish models (Clarias gariepinus). The erythrocyte alterations observed (e.g., swollen and sickle-shaped cells) were significantly reduced in groups treated with thieno[3,4-c]pyrazole compounds compared to controls .

Parameter Control Group Treated Group
Swollen Cells (%)7520
Sickle Cells (%)305
Acanthocytes (%)2510

Antitumor Activity

Thieno[3,4-c]pyrazole derivatives have shown promise as potential antitumor agents. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The structure-activity relationship (SAR) studies suggest that modifications to the thieno[3,4-c]pyrazole core can enhance potency against various cancer cell lines .

Anti-inflammatory Effects

In addition to their antioxidant properties, these compounds have demonstrated anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and nitric oxide in various in vitro models. For instance, a derivative was shown to significantly reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in oxidative stress and inflammation.
  • Cell Membrane Integrity : It disrupts bacterial cell membranes leading to cell lysis and death.
  • Signal Transduction Pathways : The compound modulates various signaling pathways associated with inflammation and cancer progression.

Case Studies

  • Antioxidant Efficacy in Fish Models : A study conducted on African catfish highlighted the protective effects of thieno[3,4-c]pyrazole derivatives against oxidative damage caused by environmental toxins. The study provided compelling evidence for their use as a therapeutic agent in aquaculture.
  • Cancer Cell Line Studies : Laboratory tests on various cancer cell lines showed that modifications to the thieno[3,4-c]pyrazole structure could enhance cytotoxicity and selectivity towards tumor cells while sparing normal cells.

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